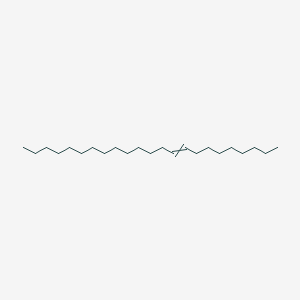
(Z)-9-Tricosene
概要
説明
(Z)-9-Tricosene is a long-chain hydrocarbon with the chemical formula C23H46. It is a type of alkene, specifically a tricosene, characterized by a double bond at the 14th carbon position. This compound is primarily known for its role as a sex pheromone in various insect species, including the common housefly (Musca domestica). It plays a crucial role in mating behaviors and is often used in pest control strategies.
準備方法
Synthetic Routes and Reaction Conditions: (Z)-9-Tricosene can be synthesized through several methods. One common approach involves the elongation of shorter alkenes. For instance, a four-step synthesis from jojoba oil or a three-step synthesis from oleyl alcohol has been developed. These methods involve unit elongation by 3-carbon or 5-carbon units, respectively .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of longer-chain alkenes. The process typically involves the use of catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The reaction conditions include elevated temperatures and pressures to ensure high yields and purity.
化学反応の分析
Types of Reactions: (Z)-9-Tricosene undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding alcohols or ketones.
Reduction: Hydrogenation of this compound can yield tricosane, a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 14-bromo-tricosene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: 14-Tricosanol (alcohol) or 14-Tricosanone (ketone).
Reduction: Tricosane.
Substitution: 14-Bromo-tricosene or 14-Chloro-tricosene.
科学的研究の応用
(Z)-9-Tricosene has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study alkene reactions and stereochemistry.
Biology: Plays a significant role in the study of insect behavior, particularly in understanding mating and communication mechanisms.
Medicine: Investigated for its potential use in developing pheromone-based pest control methods, reducing the need for harmful pesticides.
Industry: Utilized in the formulation of pheromone traps for pest control in agriculture and urban settings
作用機序
(Z)-9-Tricosene exerts its effects primarily through its role as a pheromone. In insects like the housefly, it acts as a sex attractant, facilitating mating behaviors. The compound binds to specific olfactory receptors on the antennae of the receiving insect, triggering a cascade of neural signals that lead to behavioral responses. The molecular targets include olfactory receptor neurons that are highly sensitive to the presence of this compound .
類似化合物との比較
cis-9-Tricosene: Another isomer of tricosene, known for its role as a sex pheromone in houseflies.
7-Tricosene: Found in various drosophilid species, playing a role in reproductive isolation and speciation
Uniqueness of (Z)-9-Tricosene: this compound is unique due to its specific double bond position at the 14th carbon, which imparts distinct chemical and biological properties. Its effectiveness as a sex pheromone in certain insect species makes it a valuable tool in pest control and behavioral studies.
特性
分子式 |
C23H46 |
|---|---|
分子量 |
322.6 g/mol |
IUPAC名 |
tricos-9-ene |
InChI |
InChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-23H2,1-2H3 |
InChIキー |
IGOWHGRNPLFNDJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC=CCCCCCCCC |
物理的記述 |
Colorless liquid; Formulated in bait stations, traps, sticks, belts, granulars, and crystals; [Reference #1] Colorless liquid; [Alfa Aesar MSDS] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














